molecular formula C16H22N2O5 B3951480 N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3951480
M. Wt: 322.36 g/mol
InChI Key: LUMVYDWKSWJYHD-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of N-methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of piperidine derivatives, including N-[(4-methylphenyl)methyl]piperidine-4-carboxamide, often involves large-scale chemical synthesis using automated reactors. The process may include steps like hydrogenation, cyclization, and multicomponent reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.C2H2O4/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13;3-1(4)2(5)6/h2-5,13,15H,6-10H2,1H3,(H,16,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVYDWKSWJYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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